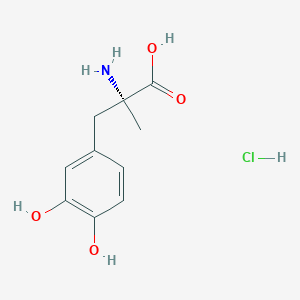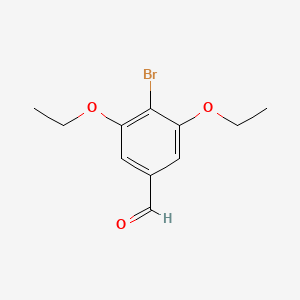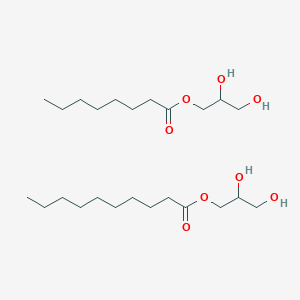
Caprylic capric triglycerride
Descripción general
Descripción
Caprylic capric triglyceride is a medium-chain triglyceride derived from the esterification of glycerol with caprylic (octanoic) and capric (decanoic) fatty acids. This compound is a colorless, odorless liquid with a light, non-greasy texture, making it highly desirable in formulations where smooth application and skin penetration are required . It is predominantly synthesized from coconut or palm kernel oil and is appreciated for its natural origin, aligning with the growing consumer demand for eco-friendly and sustainable products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caprylic capric triglyceride is synthesized through the esterification of glycerol with caprylic and capric fatty acids. The process involves the following steps :
Separation of Fatty Acids: The fatty acids are separated from coconut or palm kernel oil using pressure and heat.
Esterification: The separated fatty acids are then esterified with glycerol under controlled conditions of temperature and pressure to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of caprylic capric triglyceride involves large-scale esterification processes. The key steps include :
Hydrolysis of Oils: Coconut or palm kernel oil is hydrolyzed to separate glycerol and fatty acids.
Fractional Distillation: The medium-chain fatty acids (caprylic and capric) are separated by fractional distillation.
Esterification: The fatty acids are esterified with glycerol in the presence of catalysts to produce caprylic capric triglyceride.
Análisis De Reacciones Químicas
Types of Reactions
Caprylic capric triglyceride undergoes several types of chemical reactions, including:
Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and catalysts such as acids or bases.
Oxidation: Requires oxidizing agents and can occur under high temperature and pressure.
Esterification: Involves the use of alcohols and acids with catalysts like sulfuric acid or enzymes.
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Various oxidation products depending on the conditions.
Esterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Caprylic capric triglyceride has a wide range of applications in scientific research, including:
Mecanismo De Acción
Caprylic capric triglyceride exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, slowing the loss of water and enhancing skin hydration . In drug delivery systems, it acts as a carrier, facilitating the penetration of active ingredients into the skin . The compound is metabolized in the body to glycerol and free fatty acids, which are further utilized for energy production .
Comparación Con Compuestos Similares
Caprylic capric triglyceride is often compared with other medium-chain triglycerides such as:
Glycerol monocaprylocaprate: A monoglyceride with similar emollient properties but different solubility characteristics.
Glycerol dicaprylate: A diglyceride with a larger microemulsion region in phase diagrams.
Fractionated Coconut Oil: Contains similar fatty acids but differs in the separation and re-esterification process.
Caprylic capric triglyceride is unique due to its balanced composition of caprylic and capric acids, providing a combination of stability, non-greasy texture, and excellent skin penetration .
Propiedades
IUPAC Name |
2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUBUNVXFYXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B8083579.png)
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083585.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide](/img/structure/B8083593.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8083597.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B8083626.png)
![{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid](/img/structure/B8083637.png)

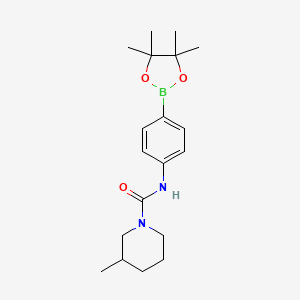
![[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)
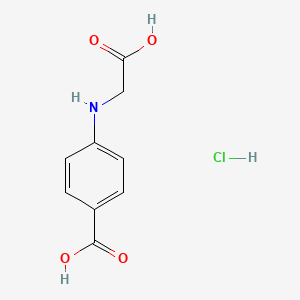
![Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083669.png)
